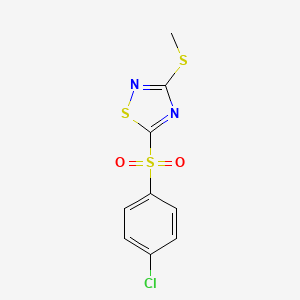

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio-

Description

Historical Context of Thiadiazole-Based Compound Development

Thiadiazoles emerged as a distinct class of heterocycles following the pioneering work of Fischer in 1882, who first synthesized 1,3,4-thiadiazole derivatives. However, the 1,2,4-thiadiazole isomer gained prominence later, particularly in the mid-20th century, as researchers recognized its potential in medicinal chemistry. The Hantzsch–Widman nomenclature system, which formalized the naming of heterocyclic compounds, enabled systematic exploration of thiadiazole derivatives. Early studies focused on synthesizing parent structures, but the introduction of sulfonyl and alkylthio groups marked a turning point. For instance, the sulfonyl group’s electron-withdrawing properties were leveraged to stabilize the thiadiazole ring, while methylthio substituents enhanced lipophilicity.

The specific derivative 5-((p-chlorophenyl)sulfonyl)-3-methylthio-1,2,4-thiadiazole arose from structure–activity relationship (SAR) studies in the 2010s, where researchers sought to optimize pharmacokinetic profiles. A landmark study in 2012 demonstrated that 1,2,4-thiadiazoles with aryl sulfonyl groups exhibited high selectivity as sphingosine 1-phosphate receptor subtype 1 (S1P1) agonists, paving the way for targeted therapeutic applications.

Structural Significance of Sulfonyl and Methylthio Substituents in Heterocyclic Systems

The 1,2,4-thiadiazole core’s aromaticity arises from delocalized π-electrons across the sulfur and nitrogen atoms, creating a planar structure amenable to electrophilic substitution. The sulfonyl (-SO2-) and methylthio (-SMe) groups at positions 5 and 3, respectively, induce distinct electronic effects:

The sulfonyl group’s -I effect polarizes the thiadiazole ring, making it less susceptible to oxidative degradation. This stabilization is critical for maintaining bioavailability in physiological environments. Concurrently, the methylthio group’s +I effect counterbalances excessive electron deficiency, preventing undesired ring-opening reactions. The para-chloro substituent on the phenyl ring further augments hydrophobic interactions with biological targets, as evidenced by its role in enhancing S1P1 binding affinity.

Synthetic routes to this compound typically involve cyclocondensation of thiosemicarbazides with sulfonyl chlorides, followed by alkylation. For example:

- Cyclization : Treatment of 5-amino-1,2,4-thiadiazole-3-thiol with p-chlorobenzenesulfonyl chloride in the presence of a base yields the sulfonylated intermediate.

- Alkylation : Reaction with methyl iodide introduces the methylthio group, completing the synthesis.

These steps highlight the precision required to position substituents without disrupting the heterocycle’s aromaticity.

Properties

CAS No. |

20064-42-0 |

|---|---|

Molecular Formula |

C9H7ClN2O2S3 |

Molecular Weight |

306.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-3-methylsulfanyl-1,2,4-thiadiazole |

InChI |

InChI=1S/C9H7ClN2O2S3/c1-15-8-11-9(16-12-8)17(13,14)7-4-2-6(10)3-5-7/h2-5H,1H3 |

InChI Key |

ZVBQZRNBUYFLPA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NSC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- A suitable 1,2,4-thiadiazole precursor bearing a methylthio group at the 3-position.

- p-Chlorobenzenesulfonyl chloride as the sulfonylating agent.

- A base (commonly triethylamine or an inorganic base) to facilitate the sulfonylation reaction.

Stepwise Synthetic Procedure

Synthesis of the 3-methylthio-1,2,4-thiadiazole core :

This is typically achieved by cyclization of appropriate hydrazide or thiosemicarbazide derivatives with carbon disulfide or sulfur sources under reflux conditions in ethanol or other suitable solvents. For example, refluxing a hydrazide with carbon disulfide in the presence of a base leads to ring closure forming the thiadiazole ring with a methylthio substituent introduced via alkylation or direct incorporation during cyclization.Sulfonylation at the 5-position :

The 3-methylthio-1,2,4-thiadiazole intermediate is reacted with p-chlorobenzenesulfonyl chloride in the presence of a base. The base neutralizes the hydrochloric acid generated and promotes nucleophilic substitution at the 5-position of the thiadiazole ring. This step is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature to control reaction rate and selectivity.Purification and Characterization :

The crude product is purified by recrystallization or chromatographic techniques. Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Hydrazide + Carbon disulfide + Base | Reflux in ethanol, 8–16 hours | 3-methylthio-1,2,4-thiadiazole intermediate |

| 2 | Intermediate + p-chlorobenzenesulfonyl chloride + Base | Stirring at 0–25 °C in inert solvent | 1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- |

Alternative and Supporting Synthetic Routes

Cyclization via diacylhydrazines and sulfur sources : Using diacylhydrazines with phosphorus pentasulfide or Lawesson’s reagent can yield thiadiazole rings, though these methods are more common for 1,3,4-thiadiazoles and may require adaptation for 1,2,4-thiadiazoles.

One-pot multi-component reactions : Some recent methodologies involve one-pot reactions combining hydrazides, sulfur sources, and sulfonyl chlorides to streamline synthesis, though these are less common for this specific substitution pattern.

Halogenation and subsequent substitution : For related thiadiazoles, halogenated intermediates (e.g., 3-chloro-1,2,5-thiadiazoles) are prepared via reaction of aminoacetonitrile with sulfur chlorides and chlorine, followed by substitution reactions to introduce sulfonyl or methylthio groups. While this is more typical for 1,2,5-thiadiazoles, it informs potential synthetic adaptations.

Research Findings and Optimization Notes

The presence of the p-chlorophenylsulfonyl group enhances biological activity and requires careful control of reaction conditions to avoid side reactions such as over-sulfonylation or decomposition.

Use of triethylamine or other organic bases improves yield and selectivity in the sulfonylation step by efficiently scavenging HCl.

Reaction temperature control is critical; lower temperatures favor selective sulfonylation without degradation.

Purification by recrystallization from ethanol or chromatographic methods yields high-purity product suitable for biological testing.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation of hydrazide + CS2 + base | Reflux in ethanol, 8–16 h | Straightforward ring formation | Requires long reflux times |

| Sulfonylation with p-chlorobenzenesulfonyl chloride + base | Stirring at 0–25 °C in inert solvent | High selectivity for 5-position | Sensitive to moisture and temperature |

| Cyclization via diacylhydrazines + P2S5 or Lawesson’s reagent | Heating with sulfurizing agents | Efficient ring closure | Side products, longer reaction times |

| One-pot multi-component reactions | Combined reagents under reflux | Streamlined synthesis | Less common, requires optimization |

| Halogenation of aminoacetonitrile + sulfur chlorides | Low temperature, followed by substitution | Access to halogenated intermediates | More steps, specific to 1,2,5-thiadiazoles |

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The p-chlorophenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiadiazoles with various functional groups.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of 1,2,4-thiadiazole exhibit antiviral properties. For instance, a study synthesized several derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and evaluated their antiviral activity against tobacco mosaic virus. Compounds with specific structural modifications demonstrated significant antiviral effects, indicating the potential of thiadiazole derivatives in developing antiviral agents .

Anticonvulsant Properties

The anticonvulsant activity of thiadiazole compounds has been extensively studied. A recent investigation utilized models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) to assess the efficacy of synthesized thiadiazole derivatives. The results showed that certain compounds exhibited promising anticonvulsant activity, highlighting the therapeutic potential of thiadiazole derivatives in treating epilepsy .

Fungicidal Activity

Thiadiazole compounds have been explored for their fungicidal properties. Research indicates that certain derivatives can inhibit fungal growth effectively, making them suitable candidates for agricultural fungicides. The sulfonyl group enhances the interaction with fungal enzymes, leading to improved efficacy against plant pathogens.

Herbicidal Activity

The herbicidal potential of thiadiazole derivatives has also been investigated. Studies demonstrate that these compounds can selectively inhibit weed growth without affecting crop plants, suggesting their utility in developing selective herbicides .

Polymer Chemistry

The unique chemical structure of 1,2,4-thiadiazole allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers containing thiadiazole units exhibit improved performance in various applications, including coatings and adhesives.

Data Table: Summary of Applications

Case Study 1: Antiviral Activity Against Tobacco Mosaic Virus

In a study conducted on synthesized thiadiazole derivatives, compounds were tested for their ability to inhibit tobacco mosaic virus replication. The results indicated that specific structural modifications significantly enhanced antiviral activity compared to standard controls.

Case Study 2: Anticonvulsant Efficacy

Another investigation focused on the anticonvulsant properties of a new class of thiadiazole derivatives. Using both MES and PTZ models, researchers found that certain compounds exhibited comparable efficacy to established anticonvulsants like diazepam, suggesting their potential as new therapeutic agents for epilepsy.

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its biological effects. The presence of the p-chlorophenylsulfonyl group enhances its binding affinity to these targets, while the methylthio group contributes to its overall reactivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives

Biological Activity

1,2,4-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- is of particular interest for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a p-chlorophenyl sulfonyl group and a methylthio group. This unique structure contributes to its biological properties by enhancing interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity Assays : Compounds based on the 1,2,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, one study reported an IC50 of 0.28 µg/mL against MCF-7 breast cancer cells .

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial properties:

- Inhibition Studies : Research has indicated that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Thiadiazoles have been investigated for their anti-inflammatory effects:

- Cytokine Modulation : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Antitubercular Activity

The anti-tubercular potential of thiadiazole derivatives has also been explored:

- Activity Against Mycobacterium tuberculosis : Some compounds were found to exhibit significant inhibition against multi-drug resistant strains of tuberculosis, making them promising candidates for further development .

Table: Summary of Biological Activities

The biological activities of 1,2,4-thiadiazoles are attributed to several mechanisms:

- Interaction with DNA : Some thiadiazoles can intercalate with DNA, affecting replication and transcription processes.

- Enzyme Inhibition : These compounds may act as inhibitors for various enzymes involved in cancer progression and inflammation.

Q & A

Q. What are the established synthetic routes for 5-((p-chlorophenyl)sulfonyl)-3-methylthio-1,2,4-thiadiazole and related derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. Key steps include:

- Intermediate preparation : Reacting 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid to yield thioacetic acid derivatives .

- Derivatization : Haloalkanes (e.g., methyl iodide) are used for S-alkylation of thione intermediates under basic conditions to introduce methylthio groups .

- Sulfonyl introduction : Sulfonation of the p-chlorophenyl group via reaction with chlorosulfonic acid, followed by purification via recrystallization .

Q. Table 1: Representative Reaction Conditions and Yields

| Intermediate | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Triazole-3-thione derivative | Sodium monochloroacetate | Water | 65–78 | |

| S-Alkylation | Methyl iodide | Ethanol | 70–85 |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Elemental Analysis : Validates C, H, N, S, and Cl content (deviation <0.4% from theoretical values) .

- Spectroscopy :

- Chromatography : Thin-layer chromatography (TLC) with silica gel plates (eluent: chloroform/methanol 9:1) to confirm purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for 5-((p-chlorophenyl)sulfonyl)-3-methylthio-1,2,4-thiadiazole?

Methodological Answer:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in sulfonation steps, improving yields by 15–20% compared to aqueous media .

- Catalysis : Introduce catalytic KI (5 mol%) during S-alkylation to accelerate halogen displacement .

- Temperature Control : Maintain sulfonation at 0–5°C to minimize side reactions (e.g., over-sulfonation) .

Q. Table 2: Solvent Impact on Sulfonation Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Water | 25 | 62 | 88 |

| DMF | 25 | 78 | 95 |

| Acetonitrile | 0 | 72 | 92 |

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?

Methodological Answer:

- Tautomerism Analysis : For thione-thiol tautomers, use ¹³C NMR to distinguish between thione (C=S at δ 165–175 ppm) and thiol (C-S at δ 35–45 ppm) forms .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities (e.g., aromatic proton assignments) .

- Cross-Validation : Replicate synthesis under standardized conditions and compare data with independent studies (e.g., PubChem entries for analogous compounds) .

Q. What strategies enhance the antimicrobial activity of derivatives while reducing toxicity?

Methodological Answer:

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve bacterial membrane penetration .

- Replace methylthio with bulkier groups (e.g., benzylthio) to reduce cytotoxicity .

- Pharmacological Screening :

Q. Table 3: Antimicrobial Activity of Select Derivatives

| Derivative | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| Parent compound | 16 | 32 | 120 |

| -NO₂ substituted | 8 | 16 | 90 |

| Benzylthio analog | 4 | 8 | >200 |

Q. How can computational methods aid in designing novel derivatives with targeted bioactivity?

Methodological Answer:

- Molecular Docking : Screen derivatives against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina to predict binding affinities .

- QSAR Modeling : Correlate substituent electronegativity with antimicrobial activity to prioritize synthetic targets .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for oral bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.